N-isopropyl-3-[(1-naphthyloxy)methyl]benzamide
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Overview
Description
N-isopropyl-3-[(1-naphthyloxy)methyl]benzamide is an organic compound that features a benzamide core substituted with a naphthalen-1-yloxy group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-3-[(1-naphthyloxy)methyl]benzamide typically involves the reaction of naphthalen-1-ol with benzoyl chloride to form naphthalen-1-yloxybenzoyl chloride. This intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-3-[(1-naphthyloxy)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-isopropyl-3-[(1-naphthyloxy)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-isopropyl-3-[(1-naphthyloxy)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride
- 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
- (Z)-3-(naphthalen-1-yl)-2-phenylacrylonitrile derivatives
Uniqueness
N-isopropyl-3-[(1-naphthyloxy)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for versatile chemical modifications, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C21H21NO2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-(naphthalen-1-yloxymethyl)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C21H21NO2/c1-15(2)22-21(23)18-10-5-7-16(13-18)14-24-20-12-6-9-17-8-3-4-11-19(17)20/h3-13,15H,14H2,1-2H3,(H,22,23) |
InChI Key |
CEZKPIDAVIVFIX-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)COC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC(=C1)COC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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